N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline
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Overview
Description
N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropylmethyl group, a methoxy group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline typically involves the following steps:
Nitration and Reduction of Arenes: The initial step involves the nitration of aniline derivatives, followed by reduction to form the corresponding amines.
Nucleophilic Substitution:
Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol as the methoxy source.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sequential nucleophilic substitution, methoxylation, and trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
Scientific Research Applications
N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)benzamide
- N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)phenylamine
- N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)phenol
Uniqueness
N-(Cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy group contributes to its reactivity and potential biological activity .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-methoxy-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-17-11-5-4-9(16-7-8-2-3-8)6-10(11)12(13,14)15/h4-6,8,16H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGUVISBRSVWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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